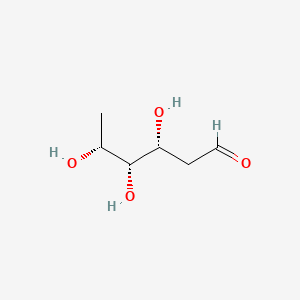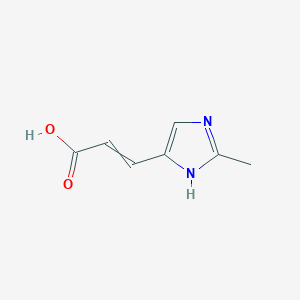![molecular formula C7H10O B12437037 Bicyclo[4.1.0]heptan-3-one CAS No. 60582-64-1](/img/structure/B12437037.png)
Bicyclo[4.1.0]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]heptan-3-ona, también conocida como 4-carvona, es un compuesto orgánico con la fórmula molecular C7H10O. Es una cetona bicíclica que presenta un anillo de ciclopropano fusionado a un anillo de ciclohexano. Este compuesto destaca por su estructura y reactividad únicas, lo que lo convierte en un tema de interés en diversos campos de la química y la industria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Bicyclo[4.1.0]heptan-3-ona se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclización de precursores apropiados en condiciones específicas. Por ejemplo, el compuesto se puede preparar mediante la reacción de ciclohexanona con diazometano, seguido de una reordenación de Wolff . Otro método implica la reacción fotoquímica de ciclohexeno con monóxido de carbono en presencia de un sensibilizador .
Métodos de Producción Industrial
La producción industrial de bicyclo[4.1.0]heptan-3-ona generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de catalizadores y entornos de reacción controlados para facilitar las reacciones de ciclización y reordenamiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
Bicyclo[4.1.0]heptan-3-ona sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción, y nucleófilos para las reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación de bicyclo[4.1.0]heptan-3-ona puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptan-3-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con moléculas biológicas.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas, incluido su uso como andamiaje para el diseño de fármacos.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos industriales
Mecanismo De Acción
El mecanismo por el cual bicyclo[4.1.0]heptan-3-ona ejerce sus efectos implica su interacción con objetivos y vías moleculares. La estructura única del compuesto le permite participar en diversas reacciones químicas, lo que influye en su reactividad e interacciones con otras moléculas. Las vías y objetivos específicos dependen del contexto de su uso, como en sistemas biológicos o aplicaciones industriales .
Comparación Con Compuestos Similares
Compuestos Similares
Bicyclo[3.1.1]heptan-3-ona: Otra cetona bicíclica con una estructura de anillo diferente.
Bicyclo[4.1.0]hepteno: Un compuesto relacionado con un doble enlace en el sistema bicíclico
Singularidad
Bicyclo[4.1.0]heptan-3-ona es único debido a su estructura de anillo específica y reactividad. Su capacidad para sufrir diversas transformaciones químicas y sus aplicaciones en diferentes campos resaltan sus propiedades distintivas en comparación con compuestos similares .
Propiedades
IUPAC Name |
bicyclo[4.1.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(5)4-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSLUWUWXKOLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507183 |
Source


|
| Record name | Bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60582-64-1 |
Source


|
| Record name | Bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

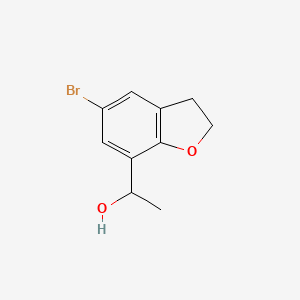
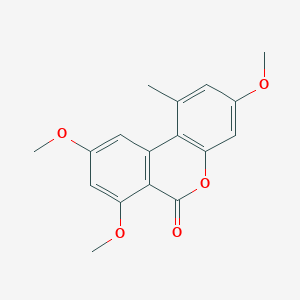

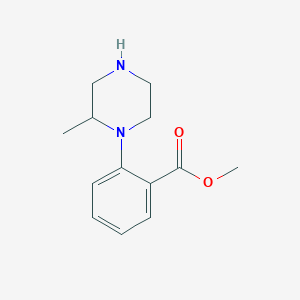

![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
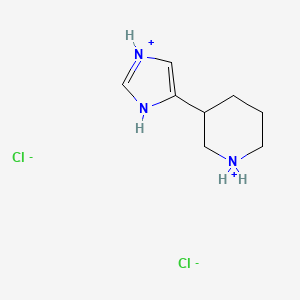
![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
